![molecular formula C22H24N4O4 B1682621 SR-3677 CAS No. 1072959-67-1](/img/structure/B1682621.png)
SR-3677
Übersicht
Beschreibung
SR-3677 ist ein potenter und selektiver Inhibitor der Rho-assoziierten Proteinkinase 2 (ROCK2) mit einem IC50-Wert von etwa 3 nM . Diese Verbindung wird in der wissenschaftlichen Forschung hauptsächlich verwendet, um die Rolle von ROCK2 in verschiedenen zellulären Prozessen zu untersuchen, darunter die Organisation des Zytoskeletts, die Zellmigration und die Proliferation .
Vorbereitungsmethoden
Die Synthese von SR-3677 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Die Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischer Temperatursteuerung, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter Verwendung von Durchflussverfahren und die Optimierung von Reaktionsparametern umfassen, um eine gleichbleibende Qualität und Effizienz zu erreichen .
Analyse Chemischer Reaktionen
SR-3677 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile wie Amine oder Thiole.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
SR3677 is a Rho-kinase inhibitor with potential therapeutic applications, particularly due to its selectivity for ROCK2, an isoform enriched in the nervous system . It has shown promise in enhancing mitophagy, offering neuroprotective effects, and inducing mitotic defects in certain cancer cells .
Scientific Research Applications
Mitophagy Enhancement:
- SR3677 enhances mitophagy, the process of targeting damaged mitochondria to lysosomes for degradation . It increases Parkin recruitment to damaged mitochondria, even at low concentrations such as 0.5 µM .
- It enhances the degradation of mitochondrial proteins like Mfn2 and VDAC1, and can also increase the degradation of inner mitochondrial membrane proteins such as ATP5A and COXIV .
- SR3677 increases mitochondrial targeting to lysosomes, as shown in mito-QC assays, and this enhancement is dependent on autophagy .
Neuroprotective Effects:
- SR3677 has shown neuroprotective effects in dopaminergic neuroblastoma SH-SY5Y cells, improving cell viability when challenged with the Parkinson's toxin paraquat .
- In Drosophila models of Parkinson's disease, SR3677 improved survival rates in flies exposed to paraquat .
- The neuroprotective effects of SR3677 are Parkin- and ROCK-dependent .
ROCK Inhibition and Mitotic Defects:
- SR3677 inhibits Rho-kinases (ROCK), particularly ROCK2, which leads to mitotic defects in BRCA2-deficient cells .
- Inhibition of ROCK by SR3677 induces cell death in BRCA2-deficient cell lines due to cytokinesis failure .
Amyloid-β Reduction:
- SR3677 alters BACE1 endocytic distribution and promotes amyloid precursor protein (APP) traffic to lysosomes .
- It also blocks ROCK2 phosphorylation of APP at threonine 654 (T654), which is critical for APP processing to Aβ .
- By modifying BACE1 endocytic distribution, SR3677 encourages the movement of amyloid precursor protein (APP) towards lysosomes . Furthermore, it inhibits ROCK2's phosphorylation of APP at threonine 654, a crucial step in APP's conversion to Aβ .
Other Applications:
- SR3677 has been used to increase the migration rate of enteric neural crest cells .
- It has been implicated in the regulation of target genes during the intermediate stage of adipogenesis .
Data Table
Case Studies
- Parkinson's Disease Model: In Drosophila models, SR3677 was administered with paraquat, a neurotoxin, and the survival of the flies was monitored. SR3677 improved the viability of cells challenged with paraquat in a dose-dependent manner .
- BRCA2-deficient cell lines: SR3677 induced synthetic lethality in multiple BRCA2-deficient cell lines, which exhibited strong mitotic defects due to cytokinesis failure . Cell death by ROCK inhibition or depletion was recapitulated by inhibiting another enzyme that facilitates cytokinesis, CITK .
- Amyloid Precursor Protein Processing: HEK293 cells were exposed to SR3677 for 6 h, which altered BACE1 endocytic distribution and promoted amyloid precursor protein (APP) traffic to lysosomes . Moreover, SR3677 blocked ROCK2 phosphorylation of APP at threonine 654 (T654); in neurons, T654 was critical for APP processing to Aβ .
Wirkmechanismus
SR-3677 exerts its effects by selectively inhibiting ROCK2, a kinase involved in regulating the actin cytoskeleton . The compound binds to the ATP-binding site of ROCK2, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to changes in cell shape, motility, and proliferation . The molecular targets and pathways involved include the RhoA/ROCK signaling pathway, which plays a crucial role in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
SR-3677 ist einzigartig in seiner hohen Selektivität und Potenz für ROCK2 im Vergleich zu anderen ähnlichen Verbindungen . Einige ähnliche Verbindungen sind:
Y-27632: Ein weiterer ROCK-Inhibitor mit breiterer Spezifität sowohl für ROCK1 als auch für ROCK2.
Fasudil: Ein ROCK-Inhibitor, der klinisch zur Behandlung von zerebralen Vasospasmen eingesetzt wird.
This compound zeichnet sich durch seine höhere Selektivität für ROCK2 und geringere Off-Target-Effekte aus .
Biologische Aktivität
SR-3677 is a selective inhibitor of Rho-associated protein kinase (ROCK) 1 and ROCK2, which are serine/threonine kinases involved in various cellular processes, including cell motility, proliferation, and apoptosis. The compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease (AD), due to its ability to modulate amyloid precursor protein (APP) processing and enhance neuroprotection.
This compound exerts its biological effects primarily through the inhibition of ROCK2. This inhibition leads to alterations in the endocytic distribution of BACE1 (beta-site APP-cleaving enzyme 1), promoting the trafficking of APP to lysosomes and reducing the production of amyloid-beta (Aβ) peptides, which are implicated in AD pathology. Studies have shown that treatment with this compound can reduce Aβ levels by approximately 75% in neuronal cultures, indicating a significant impact on APP processing and Aβ generation .
Impact on Neuronal Health
Research has demonstrated that this compound enhances mitochondrial function and promotes mitophagy—the process by which damaged mitochondria are removed—through the recruitment of Parkin, a protein associated with mitochondrial quality control. In SH-SY5Y neuroblastoma cells, this compound treatment resulted in increased Parkin recruitment to damaged mitochondria, enhancing the degradation of inner mitochondrial membrane proteins . This effect suggests that this compound not only reduces Aβ production but also supports neuronal health by improving mitochondrial integrity.
Case Studies and Experimental Findings
Several studies have explored the effects of this compound on neuronal cells:
- Reduction of Aβ Levels : In one study, primary neurons expressing APP695 were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in levels of full-length APP and secreted Aβ40 and Aβ42 peptides, with significant reductions observed at doses as low as 20 µM .
- Cell Viability : Importantly, this compound did not adversely affect cell viability across various concentrations tested. In fact, it improved the viability of SH-SY5Y cells challenged with paraquat, a known neurotoxin, demonstrating its protective effects .
- Mitochondrial Dynamics : The compound was shown to increase the mitochondrial distribution of hexokinase 2 (HK2), further linking it to enhanced metabolic activity and neuroprotection following mitochondrial damage .
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of this compound:
Eigenschaften
IUPAC Name |
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWZIAVXCYIZNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648693 | |
Record name | N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072959-67-1 | |
Record name | N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SR3677 interact with ROCK2 and what are the downstream effects of this interaction?
A1: SR3677 directly inhibits ROCK2 kinase activity, effectively blocking its downstream signaling. [1, 2, 4] This inhibition leads to a decrease in the phosphorylation of key substrates involved in various cellular processes. For example, SR3677 reduces the phosphorylation of:
Q2: What is the significance of SR3677's selectivity for ROCK2 over ROCK1?
A2: Research suggests that ROCK1 and ROCK2 might play distinct roles in certain pathological conditions. [2, 4] While both isoforms are involved in actin cytoskeleton regulation, their specific functions and downstream targets can differ. SR3677's selectivity for ROCK2 allows researchers to dissect the specific contributions of this isoform in various disease models. For instance, studies using SR3677 have shown that:
Q3: What are the potential therapeutic applications of SR3677 based on current research?
A3: Preclinical studies using SR3677 have shown promising results in various disease models, suggesting its potential therapeutic applications in:
Q4: What are the limitations of the current research on SR3677?
A4: While promising, the current research on SR3677 has some limitations:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.